1-(4-ethylbenzyl)-4-(4-fluorobenzyl)piperazine
Description
1-(4-ethylbenzyl)-4-(4-fluorobenzyl)piperazine is a synthetic organic compound belonging to the piperazine class. Piperazines are known for their diverse pharmacological properties and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. This particular compound features two benzyl groups substituted with ethyl and fluorine groups, respectively, attached to a piperazine ring.
Properties
IUPAC Name |
1-[(4-ethylphenyl)methyl]-4-[(4-fluorophenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2/c1-2-17-3-5-18(6-4-17)15-22-11-13-23(14-12-22)16-19-7-9-20(21)10-8-19/h3-10H,2,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMNGFVWRATXFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethylbenzyl)-4-(4-fluorobenzyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-ethylbenzyl chloride and 4-fluorobenzyl chloride.
Nucleophilic Substitution: The piperazine ring is introduced through a nucleophilic substitution reaction. The reaction is carried out by reacting piperazine with 4-ethylbenzyl chloride and 4-fluorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or toluene at elevated temperatures (50-80°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of 1-(4-ethylbenzyl)-4-(4-fluorobenzyl)piperazine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-ethylbenzyl)-4-(4-fluorobenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols.
Substitution: The benzyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, halogenation with bromine or chlorine.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
1-(4-ethylbenzyl)-4-(4-fluorobenzyl)piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-ethylbenzyl)-4-(4-fluorobenzyl)piperazine is not fully understood. it is believed to interact with various molecular targets, including neurotransmitter receptors and enzymes. The compound may modulate the activity of these targets, leading to its observed biological effects. Further research is needed to elucidate the specific pathways and molecular interactions involved.
Comparison with Similar Compounds
1-(4-ethylbenzyl)-4-(4-fluorobenzyl)piperazine can be compared with other piperazine derivatives, such as:
1-benzylpiperazine: Known for its stimulant properties and use in recreational drugs.
1-(4-methylbenzyl)piperazine: Studied for its potential antidepressant and anxiolytic effects.
1-(4-chlorobenzyl)piperazine: Investigated for its antimicrobial and antifungal activities.
The uniqueness of 1-(4-ethylbenzyl)-4-(4-fluorobenzyl)piperazine lies in its specific substitution pattern, which may confer distinct biological and chemical properties compared to other piperazine derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
